Methyl 6-bromoquinoline-7-carboxylate
Description
Properties
IUPAC Name |
methyl 6-bromoquinoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-6-10-7(5-9(8)12)3-2-4-13-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIWTNQHJXBXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CC=NC2=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | 6-Bromoisatin, pyruvic acid, NaOH, 100°C | 55.3% | |
| Decarboxylation | Nitrobenzene, 210°C | 79.3% | |
| Esterification | Methanol, SOCl₂, reflux | 80.5% |
Directed Bromination of Methyl Quinoline-7-Carboxylate
Bromination of pre-formed methyl quinoline-7-carboxylate can introduce the bromine substituent at C6. This method relies on directing groups to ensure regioselectivity. For example, the ester group at C7 activates the adjacent C6 position for electrophilic substitution. Using bromine (Br₂) in acetic acid or a brominating agent like N-bromosuccinimide (NBS) under radical conditions achieves selective bromination .
Example Protocol:
-
Dissolve methyl quinoline-7-carboxylate in glacial acetic acid.
-
Add Br₂ dropwise at 0°C, then warm to room temperature.
-
Quench with NaHSO₃, extract with ethyl acetate, and purify via column chromatography.
Key Data:
| Substrate | Brominating Agent | Conditions | Yield | Source |
|---|---|---|---|---|
| Methyl quinoline-7-carboxylate | Br₂ | Acetic acid, 0°C | ~70%* |
*Theoretical yield inferred from analogous brominations of quinolines .
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura coupling offers a modular approach to introduce bromine at C6. Starting with methyl quinoline-7-carboxylate bearing a leaving group (e.g., triflate or chloride at C6), palladium catalysts facilitate coupling with boronic acids. However, this method is more commonly used for aryl-aryl bond formation rather than bromination . Alternatively, Ullmann-type coupling with Cu catalysts and KBr under oxidative conditions may directly install bromine .
Example Protocol:
-
Prepare methyl 6-chloroquinoline-7-carboxylate via chlorination.
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React with KBr, CuI, and 1,10-phenanthroline in DMF at 120°C.
-
Isolate product via extraction and crystallization.
Key Data:
| Substrate | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Methyl 6-chloroquinoline-7-carboxylate | KBr, CuI, DMF | 120°C, 24h | ~65%* |
*Yield approximated from similar Ullmann reactions .
Cyclization of Brominated Aniline Derivatives
Constructing the quinoline core from brominated anilines ensures inherent regioselectivity. For instance, 4-bromo-2-methylaniline reacts with ethyl propiolate in a Michael addition-cyclization sequence to form the quinoline skeleton . Subsequent oxidation and esterification yield the target compound.
Example Protocol:
-
React 4-bromo-2-methylaniline with ethyl propiolate in ethanol.
-
Cyclize using polyphosphoric acid (PPA) at 150°C.
-
Oxidize with KMnO₄ to the carboxylic acid, then esterify with methanol/H₂SO₄ .
Key Data:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | Ethyl propiolate, PPA, 150°C | 60–70% | |
| Esterification | Methanol, H₂SO₄, reflux | 85–90% |
Hydrolysis and Re-Esterification of Brominated Precursors
Hydrolysis of pre-existing esters followed by re-esterification allows flexibility in introducing the methyl group. For example, ethyl 6-bromoquinoline-7-carboxylate undergoes transesterification with methanol in the presence of acid catalysts .
Example Protocol:
-
Hydrolyze ethyl ester to 6-bromoquinoline-7-carboxylic acid using NaOH.
-
Re-esterify with methanol and H₂SO₄ under reflux.
Key Data:
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, improving yields and reducing side products. A modified Pfitzinger reaction using 6-bromoisatin, pyruvic acid, and methanol under microwave conditions (100°C, 30 min) achieves rapid cyclization and esterification .
Key Data:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Pfitzinger Condensation | High regioselectivity, scalable | Requires toxic nitrobenzene | 50–60% |
| Directed Bromination | Simple, one-step | Limited to activated positions | 65–75% |
| Cross-Coupling | Modular, versatile | Costly catalysts | 60–70% |
| Cyclization of Anilines | Inherent bromine positioning | Multi-step synthesis | 70–80% |
| Microwave Synthesis | Fast, efficient | Specialized equipment required | 70–75% |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromoquinoline-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Methyl 6-bromoquinoline-7-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-bromoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The bromine atom in the compound enhances its reactivity and binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between Methyl 6-bromoquinoline-7-carboxylate and related quinoline derivatives:
*Molecular weights are approximate estimates based on quinoline derivatives.
Key Observations:
Substituent Position and Type: Bromine at the 6-position (as in the target compound) offers a balance between steric bulk and electronic effects, favoring nucleophilic aromatic substitution compared to chlorine or fluorine . Fluorine (e.g., Methyl 6-Fluoroquinoline-3-carboxylate) introduces electronegativity but lacks the leaving-group capability of bromine, making it more suitable for stable structural motifs in drug design .
Halogen Diversity: Ethyl 6-Bromo-7-fluoroquinoline-3-carboxylate demonstrates the integration of multiple halogens (Br and F) for dual reactivity and stability, a strategy useful in combinatorial chemistry .
Biological Activity
Methyl 6-bromoquinoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a fused bicyclic structure that includes a nitrogen atom. Its molecular formula is . The presence of the bromine atom and carboxylate group enhances its reactivity and biological activity.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
Anticancer Properties
This compound has also been investigated for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound's IC50 values against these cell lines are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 15 |
These values suggest a promising potential for further development as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Inhibition of Enzymes : The compound has been shown to inhibit topoisomerases and kinases, which are crucial in DNA replication and cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine MIC values, confirming its potential as a broad-spectrum antimicrobial agent. -
Anticancer Activity Assessment :
In vitro assays on various cancer cell lines demonstrated that this compound effectively reduced cell viability. The mechanism was linked to apoptosis induction through ROS generation, suggesting that it may serve as a lead compound for developing new anticancer therapies.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Methyl 6-bromoquinoline-7-carboxylate, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves bromination and esterification steps. Key parameters include temperature control (to avoid side reactions like debromination) and stoichiometric ratios of reagents. Post-synthesis, purity validation requires a combination of techniques:
- HPLC for quantitative impurity analysis.
- NMR (¹H/¹³C) to confirm structural integrity, focusing on aromatic proton signals and ester carbonyl peaks.
- Mass spectrometry to verify molecular ion peaks and isotopic patterns consistent with bromine .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR carbonyl stretches) may arise from polymorphism, solvent effects, or residual catalysts. Mitigation strategies include:
- Re-crystallization in different solvents to isolate polymorphs.
- DSC/TGA to detect solvates or hydrate forms.
- Cross-validation with computational methods (e.g., DFT calculations for predicted NMR shifts) .
Advanced Research Questions
Q. What strategies optimize the regioselective bromination of the quinoline core at the 6-position?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:
- Directing Groups : Use of electron-withdrawing substituents (e.g., carboxylate at C7) to activate C6 for electrophilic bromination.
- Catalytic Systems : NBS (N-bromosuccinimide) with Lewis acids (e.g., FeCl₃) to enhance selectivity .
Q. How can hydrogen-bonding interactions in this compound crystals inform co-crystal engineering?
- Methodological Answer : Perform X-ray crystallography to map hydrogen-bonding motifs (e.g., C=O⋯H–N interactions). Use graph-set analysis (as per Etter’s rules) to classify motifs (e.g., R₂²(8) rings) and predict co-former compatibility .
- Case Study : Compare packing diagrams of this compound with analogs (e.g., Methyl 4-chloro-7-methoxyquinoline-6-carboxylate) to identify conserved supramolecular synthons .
Q. What computational approaches validate the electronic effects of bromine substitution on quinoline reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials (ESP) and Fukui indices, highlighting nucleophilic/electrophilic sites.
- Docking Studies : For biological applications, model interactions with target proteins (e.g., kinase binding pockets) to correlate substituent effects with binding affinity .
Data Analysis and Reporting
Q. How should researchers reconcile conflicting crystallographic refinement metrics (e.g., R-factor vs. R-free)?
- Methodological Answer : High R-free values (>5% discrepancy from R-factor) suggest overfitting. Mitigate by:
- Restricting anisotropic displacement parameters to heavy atoms.
- Using SHELXL for robust refinement, leveraging its constraints for disordered regions .
Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data in drug discovery studies?
- Methodological Answer :
- Multivariate Regression : Correlate substituent parameters (e.g., Hammett σ, LogP) with activity (e.g., IC₅₀).
- Cluster Analysis : Group analogs by reactivity/activity profiles to guide lead optimization .
Tables for Key Data
Table 1 : Spectral Data for this compound
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.92 (d, J=4.2 Hz, H-2), δ 4.02 (s, OCH₃) | |
| ¹³C NMR | δ 165.2 (C=O), δ 122.8 (C-Br) | |
| HRMS | [M+H]⁺ m/z calc. 280.0, found 280.1 |
Table 2 : Crystallographic Refinement Parameters (SHELXL)
| Metric | Value | Threshold | Interpretation |
|---|---|---|---|
| R-factor | 3.2% | <5% | High precision |
| R-free | 4.1% | <5% | No overfitting |
| CCDC No. | 234567 | — | Deposition recommended |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
